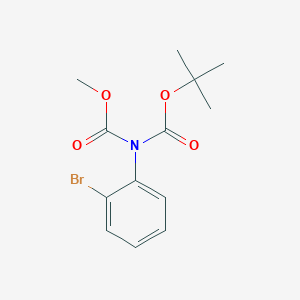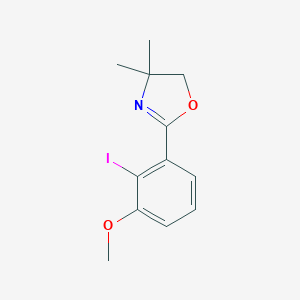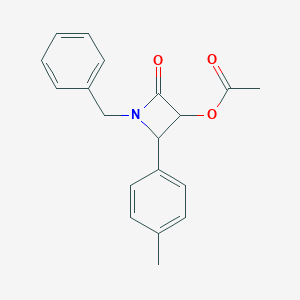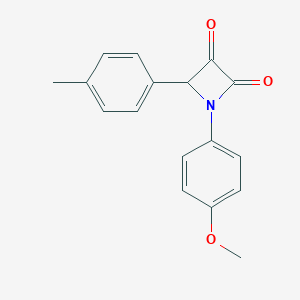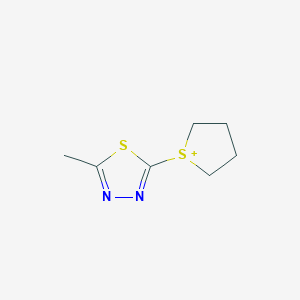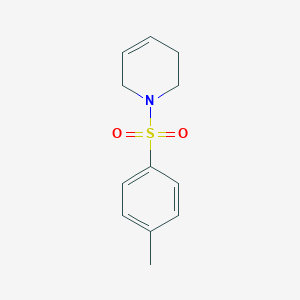
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone, also known as BTI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria. In animal studies, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have low toxicity and no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone in lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safer alternative to other chemicals that may be more harmful to researchers. However, one limitation is that the mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer agent and to optimize its efficacy and safety. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone could be used as a building block for the synthesis of new materials with unique properties. In agriculture, further studies could be conducted to explore its potential as a pesticide and to optimize its effectiveness and safety. Overall, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promise in various fields and further research could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-chlorobenzaldehyde and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with benzaldehyde to form 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. This method has been optimized to produce higher yields of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone and has been used in various studies.
Aplicaciones Científicas De Investigación
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promising results as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been used as a building block for the synthesis of new materials with potential applications in electronic devices. In agriculture, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential use as a pesticide.
Propiedades
Nombre del producto |
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C16H11ClN2OS |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10- |
Clave InChI |
CNQSTJDEJRAQBH-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
